
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide, also known as EPPA, is a chemical compound that has garnered significant attention in the scientific community due to its potential as a therapeutic agent. EPPA belongs to the class of oxadiazole compounds, which have been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of nuclear factor kappa B, a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to exert a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, this compound has been shown to modulate glucose metabolism and insulin signaling pathways, suggesting a potential role in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide is its low toxicity, making it a promising candidate for further preclinical and clinical studies. However, the limited availability of this compound and the lack of standardized protocols for its synthesis and characterization pose challenges for its use in lab experiments. Additionally, the mechanism of action of this compound is not fully understood, which limits our ability to optimize its therapeutic potential.
Future Directions
There are several future directions for research on N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide. One area of interest is the development of more efficient and scalable synthesis methods for this compound. Another area of research is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Furthermore, the elucidation of the mechanism of action of this compound and the identification of its molecular targets will be crucial for the optimization of its therapeutic potential. Overall, this compound holds great promise as a therapeutic agent, and further research is needed to fully explore its potential.
In conclusion, this compound is a promising compound that has garnered significant attention in the scientific community due to its potential as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully explore its therapeutic potential.
Synthesis Methods
The synthesis of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide involves the reaction of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with pentanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound. The purity of the synthesized compound can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes. This compound has also been investigated for its role in modulating the immune system and as a potential treatment for autoimmune disorders.
properties
IUPAC Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-5-9-14(19)16-12-8-6-7-11(10-12)15-17-13(4-2)18-20-15/h6-8,10H,3-5,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFULWZRDWONVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C2=NC(=NO2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({N'-[(E)-[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7720589.png)
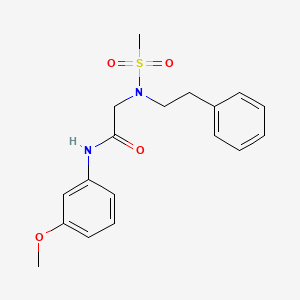

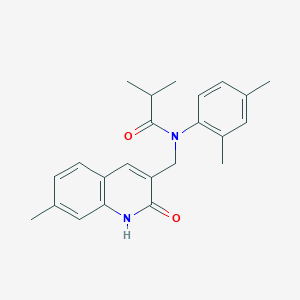
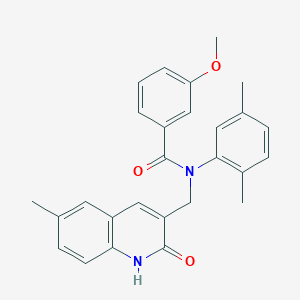
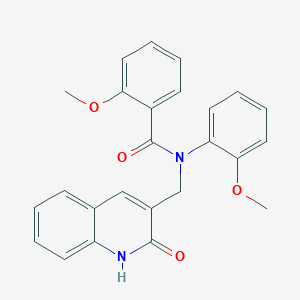
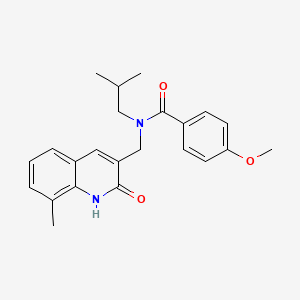


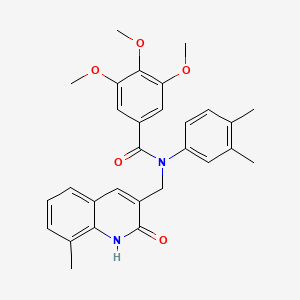
![1-[1-(4-Fluorophenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7720666.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720676.png)